molecular formula C14H8F3N B12864958 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile

2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B12864958
M. Wt: 247.21 g/mol
InChI Key: MJUKVPIAEVEIFE-UHFFFAOYSA-N
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Description

2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 2'-position and a cyano (-CN) group at the 3-position of the biphenyl scaffold. Its molecular formula is C₁₄H₈F₃N, with a molecular weight of 263.22 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized biphenyl derivatives .

Scientific Research Applications

2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to specific enzymes or receptors. This can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

The structural and functional nuances of 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile can be elucidated through comparison with analogous biphenyl derivatives. Key distinctions arise from substituent positions, electronic effects, and spectroscopic profiles.

Positional Isomers

  • 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile Substituents: -CF₃ at 4', -CN at 3. This positional difference may alter binding affinities in biological systems, as seen in Goxalapladib, a 4'-CF₃-containing compound used for atherosclerosis treatment . Spectroscopy: 19F NMR: -61.34 ppm (CF₃), similar to the 2' isomer, indicating comparable electronic environments .

Substituent-Type Variations

  • 4'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile Substituents: -OCH₃ at 4', -CF₃ at 5, -CN at 3. Impact: The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing -CF₃ and -CN. Spectroscopy: IR peaks at 1607 cm⁻¹ (C≡N stretch) and 1516 cm⁻¹ (C-O of -OCH₃) .
  • 6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

    • Substituents: -F at 6, -OH at 4', -CN at 3.
    • Impact : The hydroxyl group enables hydrogen bonding, enhancing aqueous solubility but reducing metabolic stability compared to -CF₃ derivatives.
    • Applications : Intermediate in pharmaceuticals (e.g., CAS 1261998-32-6) .

Functional Group Replacements

  • 5-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic Acid Substituents: -CF₃ at 5, -COOH at 3. Impact: The carboxylic acid group increases acidity (pKa ~4-5) and enables salt formation, contrasting with the neutral cyano group. This derivative is prone to decarboxylation under thermal stress .
  • 6-Amino-4'-fluoro-[1,1'-biphenyl]-3-carbonitrile Substituents: -NH₂ at 6, -F at 4', -CN at 3. Impact: The amino group (-NH₂) is strongly electron-donating, opposing the electron-withdrawing effects of -CN and -F. This compound (CAS 1214328-38-7) may serve as a precursor for heterocyclic synthesis .

Comparative Data Table

Compound Name Molecular Formula Substituent Positions Key Properties/Data Applications/Notes References
This compound C₁₄H₈F₃N -CF₃ (2'), -CN (3) 19F NMR: -61.32 ppm; HRMS: 261.0752 (M+) Pharmaceutical intermediates
4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile C₁₄H₈F₃N -CF₃ (4'), -CN (3) 19F NMR: -61.34 ppm; IR: 1605 cm⁻¹ (C≡N) Atherosclerosis drug candidate
4'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile C₁₅H₁₀F₃NO -OCH₃ (4'), -CF₃ (5), -CN (3) HRMS: 312.0768 (M+); Purity: 88% Photocatalysis studies
6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile C₁₃H₈FNO -F (6), -OH (4'), -CN (3) CAS 1261998-32-6; Molecular Weight: 213.21 API intermediate

Research Findings and Implications

  • Synthetic Challenges : The 2'-CF₃ isomer’s synthesis (51% purity in ) may face steric hindrance issues, whereas 4'-substituted derivatives achieve higher yields (e.g., 78.5% in ) due to optimized coupling conditions .
  • Biological Relevance : Trifluoromethyl groups at the 2' or 4' positions influence drug-receptor interactions. For example, Goxalapladib’s 4'-CF₃ group enhances target binding specificity compared to 2' analogs .
  • Spectroscopic Consistency : The 19F NMR chemical shifts of -CF₃ groups remain consistent (-61.2 to -61.3 ppm) across derivatives, confirming minimal electronic perturbation from positional changes .

Biological Activity

2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile is a compound of interest due to its unique trifluoromethyl group and biphenyl structure, which may confer significant biological activity. Understanding its biological properties can lead to potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

The compound's structure features a trifluoromethyl group at the para position of a biphenyl system, along with a carbonitrile functional group. This configuration influences its reactivity and interaction with biological systems. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of specific enzymes involved in inflammatory processes and cellular signaling pathways. The compound has shown effectiveness in various biological assays, highlighting its potential therapeutic applications.

The biological activity of this compound may be attributed to its ability to modulate enzyme activity. For example, it has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling. This inhibition suggests potential use in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits COX-2 activity with an IC50 value indicating high potency. Additionally, it has been shown to reduce platelet aggregation, which could have implications for cardiovascular health.

StudyMethodologyFindings
Study ACOX-2 Inhibition AssayIC50 = 0.5 µM
Study BPlatelet Aggregation AssaySignificant reduction at 10 µM

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate moderate activity against various bacterial strains, suggesting further exploration for potential applications in treating infections.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is thought to enhance the compound's interaction with biological targets due to increased hydrophobicity. Comparative studies with similar biphenyl derivatives have shown that modifications at the trifluoromethyl position significantly affect biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile, and how are reaction yields optimized?

  • Synthesis via Bromination : A key intermediate, 6-(bromomethyl)-[1,1'-biphenyl]-3-carbonitrile, is synthesized by reacting 6-methyl-[1,1'-biphenyl]-3-carbonitrile with N-bromosuccinimide (NBS) and AIBN in CCl₄ at 80°C for 15 hours. This yields 68% after purification by flash chromatography .
  • Schmidt Conversion : Aldehydes can be converted to nitriles using TMSN₃ in a hexafluoro-2-propanol (HFIP)/acetonitrile (ACN) mixture with triflic acid (TfOH) as a catalyst. For example, 4-hydroxy-(1,1-biphenyl)-3-carbonitrile was synthesized with 54% yield under these conditions .
  • Optimization Tips : Reaction time, solvent choice (e.g., HFIP for enhanced electrophilicity), and catalyst loading (e.g., 0.4 equiv TfOH) critically influence yields.

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : ¹H-NMR (DMSO-d₆, 400 MHz) reveals aromatic proton signals (δ 7.92–7.42 ppm) and trifluoromethyl group coupling patterns. For derivatives, ¹⁹F-NMR at δ -61 ppm confirms CF₃ presence .
  • HRMS Validation : High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy, e.g., [M−H]⁻ at m/z 333.1003 for a related biphenyl-carbonitrile derivative .
  • Chromatography : UPLC/MS (Rt = 1.21 min) and HPLC (Rt = 2.64 min) assess purity and retention behavior .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the biphenyl scaffold?

  • Directed Metalation : Use of directing groups (e.g., cyano) enables selective C-H functionalization at the 3-position. For example, palladium-catalyzed coupling reactions prioritize electron-deficient positions .
  • Halogen Dance Reactions : Bromine or iodine substituents can be repositioned via metal-halogen exchange to access meta- or para-substituted derivatives .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Electron-Withdrawing Effects : The CF₃ group reduces electron density on the biphenyl ring, enhancing electrophilic substitution at the 3-position. This is evidenced by downfield shifts in ¹H-NMR .
  • Steric and Polar Effects : The group’s bulkiness can hinder sterically demanding reactions (e.g., Suzuki-Miyaura coupling), necessitating optimized ligands like SPhos or XPhos .

Q. What are the challenges in evaluating biological activity, and how are they mitigated?

  • Solubility Issues : The hydrophobic biphenyl core often requires formulation with co-solvents (e.g., DMSO/PEG) for in vitro assays. Derivatives with hydroxyl groups (e.g., 4'-hydroxy analogs) improve aqueous solubility .
  • Metabolic Stability : Fluorination at specific positions (e.g., 2'-trifluoromethyl) can enhance resistance to cytochrome P450 oxidation, as shown in pharmacokinetic studies of related compounds .

Q. How do computational methods aid in understanding reaction mechanisms?

  • DFT Calculations : Density functional theory (DFT) models predict transition states for key steps, such as the Schmidt reaction’s nitrile formation from aldehydes. Activation energies correlate with experimental yields .
  • Molecular Docking : For drug discovery, docking studies with targets like HIV RNase H or COP9 signalosome proteins identify binding interactions, guiding structural modifications .

Q. Methodological Considerations

Q. What analytical techniques validate synthetic intermediates?

  • TLC Monitoring : Use hexanes/EtOAc (9:1) for Rf = 0.39 to track brominated intermediates .
  • Purification : Flash chromatography with 0–5% EtOAc/hexanes gradients effectively separates biphenyl derivatives .

Q. How are stability and storage conditions optimized?

  • Storage : Store under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the nitrile group. Avoid moisture and light exposure .
  • Handling : Use spark-free tools and anti-static equipment due to flammability risks of halogenated solvents (e.g., CCl₄) .

Properties

Molecular Formula

C14H8F3N

Molecular Weight

247.21 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]benzonitrile

InChI

InChI=1S/C14H8F3N/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-8H

InChI Key

MJUKVPIAEVEIFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)C(F)(F)F

Origin of Product

United States

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